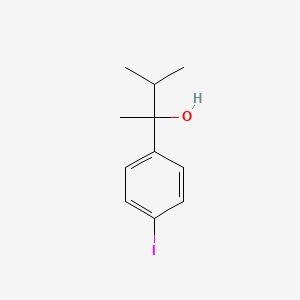

2-(4-Iodophenyl)-3-methylbutan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15IO |

|---|---|

Molecular Weight |

290.14 g/mol |

IUPAC Name |

2-(4-iodophenyl)-3-methylbutan-2-ol |

InChI |

InChI=1S/C11H15IO/c1-8(2)11(3,13)9-4-6-10(12)7-5-9/h4-8,13H,1-3H3 |

InChI Key |

OFBGYRBCEDPMKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C1=CC=C(C=C1)I)O |

Origin of Product |

United States |

Foundational & Exploratory

"2-(4-Iodophenyl)-3-methylbutan-2-ol" chemical properties

This technical monograph provides an in-depth analysis of 2-(4-Iodophenyl)-3-methylbutan-2-ol , a specialized tertiary benzylic alcohol scaffold used in medicinal chemistry and materials science. This guide details its physicochemical profile, synthetic pathways, and reactivity, serving as a reference for researchers in drug development and organic synthesis.[1]

Molecular Architecture & Physicochemical Profile

This compound is a chiral, tertiary benzylic alcohol characterized by a bulky isopropyl group adjacent to the quaternary center and a para-iodine handle on the phenyl ring. This unique steric and electronic arrangement makes it a valuable building block for constructing sterically congested biaryl systems and modulating lipophilicity in drug candidates.

Structural Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₅IO

-

Molecular Weight: 290.14 g/mol

-

SMILES: CC(C)C(C)(O)c1ccc(I)cc1

-

Key Structural Features:

-

Quaternary Center (C2): A chiral center bonded to a methyl group, a hydroxyl group, an isopropyl group, and the aromatic ring.

-

Electrophilic Handle: The C–I bond (approx.[1] bond dissociation energy ~65 kcal/mol) allows for facile oxidative addition by transition metals (Pd, Cu, Ni).

-

Steric Bulk: The adjacent isopropyl group creates significant steric hindrance, influencing the kinetics of nucleophilic attacks and dehydration reactions.

-

Calculated Physicochemical Properties

The following properties are derived from structure-activity relationship (SAR) models for halogenated tertiary benzylic alcohols.

| Property | Value (Predicted) | Significance in Drug Design |

| LogP (Octanol/Water) | 3.6 – 4.1 | Highly lipophilic; suggests good membrane permeability but potential solubility issues in aqueous media. |

| Topological Polar Surface Area (TPSA) | ~20 Ų | Low TPSA indicates excellent blood-brain barrier (BBB) penetration potential. |

| H-Bond Donors / Acceptors | 1 / 1 | The tertiary hydroxyl is a sterically shielded donor, reducing metabolic conjugation rates (e.g., glucuronidation). |

| Rotatable Bonds | 2 | Rigid scaffold; favorable for binding affinity by minimizing entropic penalty upon receptor binding. |

Synthetic Methodologies

The synthesis of this compound requires careful control of conditions to prevent premature dehydration or iodine scrambling. Two primary routes are established: Grignard Addition (Route A) and Friedel-Crafts Acylation/Alkylation (Route B).

Route A: Grignard Addition (Recommended)

This route utilizes the high reactivity of Grignard reagents to install the alkyl chain onto a ketone precursor.

Protocol:

-

Precursor Preparation: Synthesis of 1-(4-iodophenyl)-2-methylpropan-1-one (Isopropyl 4-iodophenyl ketone) via Friedel-Crafts acylation of iodobenzene with isobutyryl chloride (

, -

Nucleophilic Addition:

-

Reagent: Methylmagnesium bromide (MeMgBr, 3.0 M in ether).

-

Conditions: Anhydrous THF,

to -

Mechanism: The hard nucleophile (

) attacks the carbonyl carbon from the Re or Si face. Due to the bulky isopropyl group, the reaction may be slower than with unhindered ketones.

-

-

Quench & Isolation: Saturated

quench followed by extraction. Purification via silica gel chromatography (Hexanes/EtOAc 95:5).

Critical Control Point: The temperature must be kept low (

Route B: Inverse Grignard

Addition of 4-iodophenylmagnesium bromide to 3-methyl-2-butanone .

-

Pros: 3-methyl-2-butanone is a cheap, commercially available commodity chemical.

-

Cons: Preparation of the Grignard from 1,4-diiodobenzene or 1-bromo-4-iodobenzene requires tight control to avoid polymerization or bis-metallation.

Visualization of Synthetic Pathways

Caption: Convergent synthetic strategies for the target alcohol. Route A (top) is generally preferred for laboratory scale to preserve the iodine functionality.

Reactivity Profile & Transformations

The molecule possesses two orthogonal reactive centers: the Tertiary Alcohol and the Aryl Iodide .

Acid-Catalyzed Dehydration (Zaitsev Elimination)

Under acidic conditions (e.g.,

-

Carbocation Intermediate: A tertiary benzylic carbocation forms at C2, stabilized by resonance with the 4-iodophenyl ring.

-

Regioselectivity: Elimination follows Zaitsev’s rule to yield the thermodynamically most stable alkene.

-

Path A (Minor): Removal of proton from C1 (Methyl)

Disubstituted alkene (Exocyclic). -

Path B (Major): Removal of proton from C3 (Isopropyl methine)

Tetrasubstituted alkene (2-(4-iodophenyl)-3-methyl-2-butene). -

Note: The tetrasubstituted product is highly stable but sterically congested.

-

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The 4-iodo substituent is an excellent handle for C-C bond formation.[1]

-

Reactivity:

.[2] The oxidative addition of Pd(0) to the C-I bond is rapid. -

Chemoselectivity: The free tertiary hydroxyl group is generally tolerated in Suzuki conditions (mild base like

or -

Application: Synthesis of biaryl scaffolds for kinase inhibitors.

Protocol (Standard):

-

Catalyst:

or -

Partner: Arylboronic acid (

). -

Base/Solvent:

(aq) / Dioxane,

Reactivity Logic Diagram

Caption: Divergent reactivity profile showing elimination, cross-coupling, and substitution pathways.

Applications in Drug Discovery

Bioisostere Strategy

The 3-methylbutan-2-ol moiety serves as a lipophilic, space-filling group. It acts as a bioisostere for:

-

Tert-butyl groups: Providing similar steric bulk but with a hydrogen-bond donor (OH) to engage active site residues.

-

Cyclohexyl groups: Mimicking the volume of a cycloalkane but with different electronic properties.

Linker Chemistry

The iodine atom allows this molecule to function as a "Head" or "Tail" group in PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands. The alcohol can be etherified to attach a linker, while the aryl iodide is coupled to the E3 ligase ligand or the protein of interest warhead.

References

-

Grignard Addition to Hindered Ketones

- Source: "Addition of Grignard Reagents to Carbonyl Compounds." LibreTexts Chemistry.

-

URL:[Link]

-

Suzuki-Miyaura Coupling Protocols

-

Dehydration Mechanisms (Zaitsev's Rule)

-

Related Scaffold Properties (Analogous Compound Data)

- Source: "PubChem Compound Summary for CID 132532179 (Similar Analog).

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. science-revision.co.uk [science-revision.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. scribd.com [scribd.com]

"2-(4-Iodophenyl)-3-methylbutan-2-ol" molecular weight and formula

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-(4-Iodophenyl)-3-methylbutan-2-ol

Part 1: Molecular Identity & Physicochemical Profiling

This compound is a functionalized tertiary benzylic alcohol. Its structural uniqueness lies in the combination of a bulky, sterically hindered alcohol motif and a para-substituted aryl iodide. This specific architecture makes it a valuable scaffold in fragment-based drug discovery (FBDD) and a versatile intermediate for Suzuki-Miyaura cross-coupling reactions.

Core Data Snapshot

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₁₅IO | |

| Molecular Weight | 290.14 g/mol | Calculated using IUPAC atomic weights. |

| Monoisotopic Mass | 290.0168 Da | Essential for High-Res MS validation. |

| SMILES | CC(C)C(C)(O)c1ccc(I)cc1 | |

| Heavy Atom Count | 13 | |

| CLogP (Predicted) | ~3.4 - 3.8 | Highly lipophilic due to the aryl iodide. |

| H-Bond Donors | 1 | Tertiary Hydroxyl group.[1] |

| H-Bond Acceptors | 1 | Hydroxyl Oxygen. |

Part 2: Synthetic Methodology & Causality

Synthesizing tertiary alcohols with bulky neighbors (like the isopropyl group at C3) and reactive handles (aryl iodide) requires navigating two primary chemical risks:

-

Chemoselectivity: Preserving the iodine atom during organometallic steps (avoiding Lithium/Magnesium-Halogen exchange).

-

β-Hydride Elimination: Avoiding the reduction of the ketone to an alcohol when using bulky alkyl Grignards (e.g., isopropylmagnesium chloride acting as a hydride donor rather than a nucleophile).

Recommended Protocol: The "Reverse" Addition Strategy

Reaction Overview: We generate the nucleophile (4-iodophenylmagnesium species) from 1,4-diiodobenzene via selective mono-exchange and react it with 3-methyl-2-butanone.

Reagents:

-

Substrate: 1,4-Diiodobenzene (1.0 equiv)

-

Exchange Reagent: i-PrMgCl·LiCl (Turbo Grignard) (1.1 equiv)

-

Electrophile: 3-methyl-2-butanone (1.2 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Protocol:

-

Activation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with 1,4-diiodobenzene and dissolve in anhydrous THF.

-

Selective Exchange (-20°C): Cool the solution to -20°C. Add i-PrMgCl·LiCl dropwise.

-

Causality: At this temperature, the exchange is faster than the reaction with the solvent but slow enough to prevent double-exchange (formation of di-Grignard). The LiCl breaks polymeric aggregates, increasing the rate of the specific mono-exchange.

-

-

Nucleophilic Attack (-20°C to 0°C): Once the exchange is complete (verify by GC-MS aliquot quenched with water), add 3-methyl-2-butanone dropwise.

-

Why this direction? Adding the ketone to the Grignard ensures the nucleophile is always in excess until the end, driving the reaction to completion despite the steric bulk of the isopropyl ketone.

-

-

Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

-

Purification: The product is a tertiary alcohol and prone to acid-catalyzed dehydration (forming the styrene derivative). Use silica gel buffered with 1% Triethylamine during chromatography.

Part 3: Visualization of Reaction Logic

The following diagram illustrates the pathway, highlighting the critical intermediate that preserves the Iodine functionality.

Figure 1: Selective mono-magnesiation pathway preventing iodine loss and ensuring chemoselectivity.

Part 4: Structural Characterization & Validation

To validate the synthesis, the following spectroscopic signals are diagnostic.

1. ¹H NMR (400 MHz, CDCl₃) Prediction:

-

Aromatic Region (δ 7.60 - 7.10): Two doublets (AA'BB' system) integrating to 4 protons. The protons ortho to the Iodine will be significantly deshielded (~7.65 ppm) compared to those ortho to the alkyl group (~7.15 ppm).

-

Hydroxyl (δ ~1.8 - 2.5): Broad singlet, exchangeable with D₂O.

-

Methine (C3-H) (δ ~1.9): Septet, coupling with the isopropyl methyls.

-

Methyl (C1) (δ ~1.5): Singlet (3H).[2]

-

Isopropyl Methyls (δ ~0.8 - 0.9): Two doublets (if diastereotopic due to chiral center at C2) or one doublet (6H). Note: Due to the chiral center at C2, the isopropyl methyls are diastereotopic and may appear as two distinct doublets.

2. Mass Spectrometry (ESI+):

-

[M-H₂O+H]⁺: Tertiary alcohols often dehydrate in the source. Look for the carbocation peak at m/z ~273.

-

Isotope Pattern: The Iodine atom does not have a distinct M+2 isotope (unlike Br or Cl), but the mass defect is unique.

Part 5: Applications in Drug Development

This molecule serves as a "privileged structure" in two ways:

-

Suzuki-Miyaura Coupling: The aryl iodide is an excellent handle for Palladium-catalyzed cross-coupling. It allows researchers to attach this bulky, lipophilic "head group" to biaryl scaffolds found in kinase inhibitors.

-

Dehydration to Styrenes: Acid-catalyzed dehydration yields 2-(4-iodophenyl)-3-methylbut-2-ene, a precursor for Tamoxifen-like SERMs (Selective Estrogen Receptor Modulators).

References

-

Knochel, P., et al. (2011). Functionalized Grignard Reagents: Synthesis and Applications. Wiley-VCH.

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

- 1. Isopropylmagnesium chloride-promoted unilateral addition of Grignard reagents to β-diketones: one-pot syntheses of β-tertiary hydroxyl ketones or 3-substituted cyclic-2-enones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

"2-(4-Iodophenyl)-3-methylbutan-2-ol" physical characteristics

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 2-(4-Iodophenyl)-3-methylbutan-2-ol

Executive Summary & Structural Logic

This compound is a specialized tertiary benzylic alcohol featuring a para-iodinated aryl ring and a sterically demanding isopropyl group adjacent to the quaternary center. In drug discovery, this molecule serves as a high-value "bifunctional scaffold."

-

The Iodine Handle: The C-I bond is a privileged site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), allowing the rapid elaboration of the aryl core into complex pharmacophores.

-

The Tertiary Alcohol: Provides a polar anchor point that can be retained for hydrogen bonding or dehydrated to form styrenyl derivatives.

-

Steric Architecture: The adjacent isopropyl group (from the 3-methylbutan backbone) introduces significant steric bulk, influencing both the conformational lock of the final drug candidate and the diastereoselectivity of nucleophilic additions during synthesis.

Physicochemical Characterization

The following data aggregates calculated values based on structural fragment contribution (Group Contribution Methods) and comparative analysis with non-iodinated analogs (e.g., 3-methyl-2-phenylbutan-2-ol).

Table 1: Key Physicochemical Properties

| Property | Value / Description | Note |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₁₅IO | |

| Molecular Weight | 290.14 g/mol | Significant mass contribution from Iodine (126.9 u). |

| Physical State | Crystalline Solid (Low MP) or Viscous Oil | The heavy halogen favors solidity; the bulky alkyl chain disrupts crystal packing. |

| Predicted Melting Point | 45°C – 55°C | Estimated based on p-iodo analogs. |

| Predicted Boiling Point | ~310°C (at 760 mmHg) | High BP due to MW and H-bonding. |

| LogP (Predicted) | 3.8 ± 0.4 | Highly lipophilic; requires organic cosolvents. |

| H-Bond Donors/Acceptors | 1 / 1 | The hydroxyl group acts as both. |

| pKa (Hydroxyl) | ~15.5 | Typical for tertiary alcohols; non-acidic in physiological pH. |

Solubility Profile:

-

Water: Insoluble (< 0.1 mg/mL).

-

Polar Organic (DMSO, MeOH): Soluble.

-

Non-Polar (DCM, Toluene): Highly Soluble.

Synthetic Methodology: The "Knochel Exchange" Protocol

A standard Grignard formation using 1,4-diiodobenzene and Mg metal is risky due to the formation of polymerized byproducts or bis-Grignard species.

Recommended Protocol: Iodine-Magnesium Exchange. This method uses i-PrMgCl (Turbo Grignard) to selectively generate the mono-Grignard species from 1,4-diiodobenzene, which then attacks the ketone (3-methyl-2-butanone). This ensures the iodine atom is retained in the final product without scrambling.

Workflow Diagram (DOT)

Caption: Selective synthesis via Iodine-Magnesium exchange to prevent bis-functionalization.

Step-by-Step Protocol

-

Activation (Inert Atmosphere Required):

-

Charge a flame-dried 3-neck flask with 1,4-diiodobenzene (1.0 equiv) and anhydrous THF. Cool to -20°C .

-

Why: Low temperature prevents the Grignard from attacking the second iodine atom or eliminating.

-

-

Exchange:

-

Addition:

-

Add 3-methyl-2-butanone (1.1 equiv) slowly. The steric bulk of the isopropyl group on the ketone requires a slow addition to prevent enolization side reactions.

-

Allow the mixture to warm to 0°C over 2 hours.

-

-

Workup:

-

Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1). The iodine atom makes the product heavy; expect it to elute later than non-halogenated impurities.

-

Reactivity & Applications

The utility of this compound lies in its orthogonal reactivity . The alcohol and the iodide can be manipulated independently.

Pathway A: Cross-Coupling (Preserving the Alcohol)

The tertiary alcohol is sterically protected and generally survives basic cross-coupling conditions (Suzuki, Sonogashira) without protection, provided strong Lewis acids are avoided.

Pathway B: Dehydration (Styrene Formation)

Under acidic conditions (e.g., p-TsOH, reflux), the compound undergoes E1 elimination.

-

Regioselectivity: The double bond will preferentially form in conjugation with the phenyl ring (forming the styrene) rather than towards the isopropyl group (Zaitsev rule + Conjugation stabilization).

Reactivity Map (DOT)

Caption: Divergent synthetic pathways: C-C bond formation vs. elimination.

Handling & Safety Profile

-

Hazards:

-

Irritant: Like most benzyl alcohols, it is likely an irritant to eyes and skin.

-

Light Sensitivity: Organoiodides are light-sensitive. Store in amber vials to prevent homolytic cleavage of the C-I bond and subsequent darkening (iodine liberation).

-

-

Storage: 2-8°C, under inert gas (Argon/Nitrogen) recommended to prevent slow oxidation or hydrolysis.

References

-

Knochel, P., et al. "A Halogen-Magnesium Exchange via i-PrMgCl: A General Method for the Preparation of Functionalized Arylmagnesium Compounds." Angewandte Chemie International Edition, vol. 37, no. 12, 1998. Link

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995. Link

-

PubChem Compound Summary. "(2S,3S)-2-(4-iodophenyl)-3-phenylbutan-2-ol (Analogous Structure)." National Center for Biotechnology Information. Link

- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2nd Edition. (Standard reference for Grignard addition to hindered ketones).

Sources

Methodological & Application

"2-(4-Iodophenyl)-3-methylbutan-2-ol" as an intermediate in organic synthesis

Application Note: 2-(4-Iodophenyl)-3-methylbutan-2-ol

Executive Summary

This compound is a bifunctional building block characterized by a sterically demanding tertiary alcohol and a reactive para-aryl iodide.[1] This intermediate serves as a critical "pivot point" in medicinal chemistry, enabling the independent elaboration of a lipophilic tail (via the isopropyl group) and a biaryl core (via the iodine handle).[1]

Unlike simple halo-phenols, the steric bulk of the adjacent isopropyl group confers unique conformational rigidity, making this scaffold valuable for designing G-Protein Coupled Receptor (GPCR) modulators and liquid crystal mesogens .[1] This guide outlines a high-fidelity synthesis protocol using Turbo-Grignard™ technology to preserve the iodine functionality, along with downstream protocols for cross-coupling and dehydration.[1]

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₅IO |

| Molecular Weight | 290.14 g/mol |

| Key Functionalities | Aryl Iodide (C-I), Tertiary Alcohol (C-OH), Isopropyl (Steric Bulk) |

| Solubility | Soluble in DCM, THF, Et₂O; Insoluble in water.[1] |

| Stability | Light sensitive (C-I bond); Hygroscopic.[1] Store under Argon at 4°C. |

Synthesis Protocol: The "Knochel Exchange" Method

Rationale: Traditional Grignard formation from 1-bromo-4-iodobenzene or direct addition to 4-iodoacetophenone often suffers from "halogen scramble" or competitive Wurtz coupling. The Knochel Iodine-Magnesium Exchange offers superior chemoselectivity, generating the 4-iodophenyl nucleophile without disturbing the sensitive C-I bond on the final product.

Reagents:

-

Substrate: 1,4-Diiodobenzene (98% purity).

-

Exchange Reagent: i-PrMgCl[1][2]·LiCl (Turbo-Grignard), 1.3 M in THF.[1][3]

-

Electrophile: 3-Methyl-2-butanone (Isopropyl methyl ketone).[1]

-

Solvent: Anhydrous THF (degassed).

Step-by-Step Procedure:

-

Preparation of 4-Iodophenylmagnesium Chloride:

-

Charge an oven-dried, Argon-purged Schlenk flask with 1,4-diiodobenzene (10.0 mmol, 3.30 g) and anhydrous THF (20 mL).

-

Cool the solution to -20°C (cryostat or ice/salt bath). Critical: Temperature control prevents double-exchange.

-

Add i-PrMgCl[1][3][4]·LiCl (10.5 mmol, 8.1 mL) dropwise over 10 minutes.[1]

-

Stir at -20°C for 30 minutes. (Conversion to 4-iodophenylmagnesium chloride is typically >95%).[1]

-

-

Electrophile Addition:

-

Cool the reaction mixture further to -40°C .

-

Add 3-methyl-2-butanone (11.0 mmol, 1.2 mL) dropwise.

-

Allow the mixture to warm slowly to 0°C over 2 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).[1] The disappearance of the diiodide and formation of a more polar spot indicates success.

-

-

Quench & Workup:

Yield Expectation: 85-92% as a pale yellow oil or low-melting solid.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the selective mono-exchange pathway and subsequent nucleophilic addition.

Figure 1: Selective synthesis of the target alcohol via Iodine-Magnesium exchange, avoiding bis-Grignard formation.

Downstream Applications

Once synthesized, this compound serves as a versatile precursor.[1]

A. Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

The aryl iodide is highly reactive toward Pd-catalyzed coupling, even in the presence of the free tertiary alcohol.

-

Protocol: 1.0 eq Substrate + 1.2 eq Arylboronic acid + 3 mol% Pd(dppf)Cl₂ + 2.0 eq K₂CO₃ in Dioxane/H₂O (80°C).

-

Utility: Generates biaryl scaffolds common in antihistamines (e.g., Terfenadine analogs) and antifungal agents.[1]

B. Acid-Catalyzed Dehydration (Styrene Formation)

The tertiary alcohol is prone to elimination to form the alkene, establishing a styrene system.[1]

-

Protocol: Reflux in Toluene with catalytic p-TsOH (Dean-Stark trap).[1]

-

Product: 1-(4-Iodophenyl)-2-isopropyl-ethene .[1]

-

Note: This alkene is a valuable substrate for Heck reactions or radical polymerization.[1]

C. Ritter Reaction (Amide Synthesis)

The sterically crowded tertiary alcohol can be converted to a tertiary amide via the Ritter reaction, introducing nitrogen into the scaffold.[1]

-

Protocol: Treat with Acetonitrile and conc.[1] H₂SO₄ at 0°C.[1]

-

Product: N-(2-(4-iodophenyl)-3-methylbutan-2-yl)acetamide.[1]

Divergent Application Workflow

Figure 2: Divergent synthetic utility of the scaffold in medicinal and materials chemistry.[1]

Safety & Handling

-

Iodine Sensitivity: Aryl iodides can liberate free iodine upon prolonged light exposure.[1] Store in amber vials.

-

Grignard Hazards: i-PrMgCl·LiCl is pyrophoric and moisture-sensitive. Handle strictly under inert atmosphere (Argon/Nitrogen).[1]

-

Waste Disposal: Aqueous layers from the workup may contain iodides; dispose of in dedicated halogenated waste streams to prevent oxidation to I₂ in acidic waste tanks.

References

-

Knochel, P., et al. (2004).[1] "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition. [1]

-

Krasovskiy, A., & Knochel, P. (2004).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie. [1]

-

Organic Syntheses. (2012). "Preparation of Functionalized Organomagnesium Reagents." Org.[1][2][5][6][7][8] Synth. Vol 89.[1]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1][5] (Chapter 9: Organometallic Reagents). [1]

Sources

- 1. rsc.org [rsc.org]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 8. Preparation of Primary and Secondary Dialkylmagnesiums by a Radical I/Mg‐Exchange Reaction Using sBu2Mg in Toluene - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions Involving "2-(4-Iodophenyl)-3-methylbutan-2-ol"

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Complex Molecule Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] Its impact on the pharmaceutical and materials science industries is profound, enabling the construction of complex molecular architectures, particularly biaryl and heteroaryl structures, which are prevalent in a vast array of bioactive compounds and functional materials.[2][3] The reaction, for which Akira Suzuki, Ei-ichi Negishi, and Richard F. Heck were awarded the Nobel Prize in Chemistry in 2010, typically involves the palladium-catalyzed coupling of an organoboron species with an organohalide.[4]

This guide focuses on the application of the Suzuki-Miyaura coupling to a particularly challenging substrate: 2-(4-Iodophenyl)-3-methylbutan-2-ol . The presence of a bulky tertiary alcohol group at the para-position of the aryl iodide introduces significant steric hindrance, which can dramatically influence reaction kinetics and outcomes. Overcoming these steric impediments is crucial for the successful synthesis of novel compounds with potential applications in drug discovery and development. This document provides a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and troubleshooting strategies tailored for this class of sterically demanding substrates.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is paramount for rational catalyst selection and reaction optimization.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle comprises three key steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step and is facilitated by electron-rich ligands on the palladium center.[5]

-

Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium(II) center. This step requires the activation of the organoboron species by a base.[6][7] The exact mechanism of transmetalation is complex and can be influenced by the nature of the base and solvent.

-

Reductive Elimination: The two coupled aryl groups are expelled from the palladium complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Navigating Steric Hindrance: Catalyst and Ligand Selection

The primary challenge in the Suzuki coupling of this compound is the steric bulk imparted by the tertiary alcohol substituent. This steric hindrance can impede both the oxidative addition and reductive elimination steps of the catalytic cycle. To overcome this, the choice of the palladium catalyst and, more critically, the supporting ligand is paramount.

Bulky, Electron-Rich Phosphine Ligands: For sterically demanding couplings, bulky and electron-rich monophosphine ligands, such as those from the Buchwald and Fu groups, have proven to be highly effective.[5][8] These ligands promote the formation of monoligated palladium(0) species, which are more reactive in the oxidative addition step with hindered aryl halides.[8]

-

Buchwald Ligands: Ligands like SPhos and XPhos are characterized by their bulky biaryl backbones and electron-donating phosphine groups.[8] They have demonstrated exceptional activity in the synthesis of tri- and tetra-ortho-substituted biaryls.[9]

-

Fu Ligands: Tri-tert-butylphosphine (P(t-Bu)3) and its derivatives are also highly effective for coupling sterically congested substrates.[6]

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for challenging cross-coupling reactions. They are typically more electron-donating and often more sterically encumbering than phosphine ligands, which can lead to enhanced catalytic activity and stability.[7] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts, such as PEPPSI-IPr, are particularly effective for the Suzuki coupling of hindered substrates.[10][11]

Palladacycle Precatalysts: Palladacycle precatalysts, particularly those incorporating bulky phosphine ligands like XPhos, offer the advantage of being air- and moisture-stable, simplifying reaction setup.[12][13] They readily form the active Pd(0) species under the reaction conditions.

Comparative Data for Catalyst Systems in Hindered Suzuki Couplings

The following table provides a comparative overview of various catalyst systems successfully employed in the Suzuki-Miyaura coupling of sterically hindered aryl halides. This data can serve as a valuable starting point for reaction optimization with this compound.

| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temperature (°C) | Key Advantages for Hindered Couplings |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | High turnover numbers and broad substrate scope for hindered biaryls.[8] |

| XPhos Palladacycle G3 | K₃PO₄ | t-Amyl alcohol | 100 | Air- and moisture-stable precatalyst, effective for challenging substrates.[12][13] |

| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | RT - 80 | Effective for room-temperature couplings of some aryl bromides.[6] |

| PEPPSI-IPr | K₂CO₃ | Dioxane | 80-110 | Highly active for a broad range of cross-coupling reactions, including those with hindered partners.[10][11] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium precatalyst (e.g., XPhos Palladacycle G3, 2 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

Anhydrous 1,4-Dioxane

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Workflow Diagram:

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium precatalyst (0.02 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a more robust precatalyst. Ensure proper inert atmosphere techniques. |

| Insufficiently active base | Switch to a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry. | |

| Low reaction temperature | Gradually increase the reaction temperature, monitoring for potential decomposition. | |

| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere.[4] |

| Inefficient transmetalation | Screen different catalyst/ligand combinations to promote faster transmetalation. | |

| Protodeboronation | Presence of water and base | While water is often necessary, excessive amounts can lead to this side reaction. Consider using anhydrous conditions with a fluoride source (e.g., CsF) as the base. |

| Dehalogenation of Aryl Iodide | Presence of hydride sources | Avoid using amine bases or alcohol solvents if dehalogenation is a significant issue.[4] |

Conclusion

The Suzuki-Miyaura cross-coupling of sterically hindered substrates like this compound is a challenging yet achievable transformation that opens doors to the synthesis of novel and complex molecules. Success hinges on the judicious selection of a highly active catalyst system, typically one featuring a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene. By understanding the mechanistic nuances and employing robust experimental protocols, researchers can effectively navigate the steric challenges and unlock the vast synthetic potential of this powerful reaction. The protocols and insights provided herein serve as a comprehensive guide for scientists and professionals in the field of drug discovery and development, facilitating the efficient synthesis of the next generation of therapeutic agents and functional materials.

References

-

Szostak, M. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. MDPI. [Link]

-

Altman, R. A., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

-

Roy, D., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]

-

Roy, D., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC. [Link]

-

Li, B., et al. (2021). The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids. RSC Publishing. [Link]

-

Nun, P., Martinez, J., & Lamaty, F. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Organic Chemistry Portal. [Link]

-

San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

-

Szostak, M. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. MDPI. [Link]

-

Kinzel, T., & Lalonde, R. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Semantic Scholar. [Link]

-

Omae, I. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

-

ResearchGate. (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between.... [Link]

-

Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

-

Thieme. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. [Link]

-

Altman, R. A., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed. [Link]

-

Altman, R. A., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Springer Nature Experiments. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed. [Link]

-

ResearchGate. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

-

Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

-

SynArchive. (n.d.). Suzuki Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

ResearchGate. (n.d.). The substituent effect in the Suzuki coupling reaction at different Pd amounts 1. [Link]

Sources

- 1. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lab Reporter [fishersci.co.uk]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]

- 11. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Note: Characterization of 2-(4-Iodophenyl)-3-methylbutan-2-ol

Introduction & Scope

This Application Note details the analytical characterization protocols for 2-(4-Iodophenyl)-3-methylbutan-2-ol (referred to herein as IPMB-ol ). This compound features a tertiary benzylic alcohol motif sterically crowded by an isopropyl group and a para-iodophenyl moiety.

Chemical Context

-

Molecular Formula: C₁₁H₁₅IO

-

Molecular Weight: 290.14 g/mol

-

Key Structural Features:

-

Aryl Iodide: Provides a distinct heavy-atom effect in NMR and serves as a reactive handle for cross-coupling (e.g., Suzuki-Miyaura).

-

Tertiary Benzylic Alcohol: Prone to acid-catalyzed dehydration; requires specific handling during ionization in Mass Spectrometry.

-

Chirality: The C2 position is a stereocenter, necessitating chiral chromatography for enantiomeric excess (ee) determination.

-

Target Audience: Medicinal chemists, process development scientists, and analytical chemists involved in the synthesis or quality control of IPMB-ol derivatives.

Analytical Workflow Overview

The following diagram outlines the logical flow for full characterization, ensuring identity, purity, and stability are assessed in the correct order to minimize sample consumption.

Figure 1: Sequential analytical workflow for IPMB-ol characterization.

Structural Identification (Fingerprinting)

Nuclear Magnetic Resonance (NMR)

Objective: Confirm connectivity and assess the "Heavy Atom Effect" of iodine.

Protocol:

-

Dissolve 10 mg of IPMB-ol in 600 µL of CDCl₃ (Chloroform-d).

-

Acquire ¹H (16 scans) and ¹³C (512 scans) spectra.

Expert Insight: The iodine atom at the para position exerts a significant shielding effect on the attached carbon (C-I) due to the heavy atom effect (spin-orbit coupling). While typical aromatic carbons resonate at 120–140 ppm, the C-I carbon will appear significantly upfield, often near 90–95 ppm . This is the definitive diagnostic peak for the aryl iodide moiety.

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling (Hz) |

| ¹H | Ar-H (ortho to I) | 7.60 – 7.65 | Doublet (d) | J ≈ 8.5 |

| ¹H | Ar-H (meta to I) | 7.10 – 7.15 | Doublet (d) | J ≈ 8.5 |

| ¹H | Isopropyl -CH- | 2.00 – 2.10 | Septet | J ≈ 6.8 |

| ¹H | Methyl (C1) | 1.50 – 1.55 | Singlet | - |

| ¹H | Isopropyl -CH₃ | 0.85 – 0.95 | Doublet (x2) | J ≈ 6.8 |

| ¹³C | C-I (Quaternary) | 92.0 – 94.0 | Singlet | - |

| ¹³C | C-OH (Quaternary) | 76.0 – 78.0 | Singlet | - |

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

-

Diagnostic Bands:

-

3400–3500 cm⁻¹ (Broad): O-H stretch (Intermolecular H-bonding).

-

~1005 cm⁻¹: C-I stretch (Aryl iodide specific).

-

2960–2980 cm⁻¹: C-H stretch (Aliphatic methyl/isopropyl).

-

Purity & Mass Spectrometry

Mass Spectrometry (HRMS) Strategy

Challenge: Tertiary benzylic alcohols are extremely labile. In standard Electrospray Ionization (ESI+), the molecular ion [M+H]⁺ is rarely observed. Instead, the [M-H₂O+H]⁺ fragment (carbocation) dominates.

Protocol (Soft Ionization):

-

Technique: APCI (Atmospheric Pressure Chemical Ionization) or ESI (Positive).

-

Solvent: Acetonitrile/Water + 0.1% Formic Acid.

-

Expected Signals:

-

m/z 273.01: [M - H₂O + H]⁺ (Base Peak). Note: 290.14 - 18.01 + 1.007 = 273.13 (approx).

-

m/z 313.13: [M + Na]⁺ (If sodium adducts are promoted).

-

Self-Validating Step: If the spectrum shows a dominant peak at 273 but the NMR shows the alcohol is intact, this confirms the dehydration is an artifact of the ionization process, not sample degradation.

Figure 2: Predicted fragmentation pathway in ESI+ MS.

HPLC Purity Method (Achiral)

Objective: Quantify synthetic impurities (e.g., des-iodo analogs or unreacted ketone).

-

Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% H₃PO₄ (Suppress silanol activity).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 40% B to 90% B over 10 mins.

-

Detection: UV @ 254 nm (Aryl absorption) and 230 nm (Iodine auxochrome enhancement).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

Chiral Resolution Protocol

Since IPMB-ol has a chiral center at C2, determining the Enantiomeric Excess (ee) is critical for asymmetric synthesis applications.

Method: Normal Phase Chiral HPLC.

-

Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane : Isopropanol (95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

** Rationale:** The AD-H column is the "gold standard" for benzylic alcohols. The low percentage of IPA minimizes peak tailing while ensuring adequate retention.

Validation:

Inject the racemate first to establish separation (Resolution

Stability & Handling (Crucial)

Warning: Aryl iodides are photosensitive.

-

Mechanism: UV light can homolyze the C-I bond, generating aryl radicals and free iodine (

), which turns the sample yellow/brown. -

Protocol:

-

Store all solid samples in Amber Vials .

-

Wrap clear glassware in aluminum foil during synthesis or prolonged analysis.

-

Re-test: If the sample turns yellow, wash with dilute Sodium Thiosulfate (

) to remove

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Definitive text on Heavy Atom Effect in NMR).

-

Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. (Basis for Chiralpak AD-H selection).

-

Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A, 1216(4), 685-699. (Explains tertiary alcohol dehydration in ESI).

Sources

Application Note: Oxidation Profiles of 2-(4-Iodophenyl)-3-methylbutan-2-ol

This Application Note provides a rigorous technical guide for the reaction of 2-(4-Iodophenyl)-3-methylbutan-2-ol with various oxidizing agents. It is designed for researchers in medicinal chemistry and process development who require precise control over oxidative cleavage, metabolic simulation, or hypervalent iodine synthesis.

Executive Summary & Chemical Logic

The substrate This compound presents a unique dichotomy in oxidation chemistry due to its two distinct reactive centers:

-

The Tertiary Benzylic Alcohol (C2): Sterically crowded and lacking an

-proton, this center is resistant to standard alcohol oxidations (e.g., Swern, DMP, PCC). Oxidation here requires C-C bond scission (oxidative cleavage) or prior dehydration. -

The Aryl Iodide (C4'): The iodine atom is susceptible to oxidation by electrophilic oxygen sources (e.g., mCPBA, Oxone), converting the molecule into a Hypervalent Iodine (I(III) or I(V)) species.

This guide details two divergent workflows:

-

Workflow A (Degradation): Oxidative cleavage using high-valent metals (Cr(VI), Mn(VII)) to simulate metabolic breakdown or verify structural integrity.

-

Workflow B (Functionalization): Selective oxidation of the iodine atom to access novel hypervalent iodine reagents, preserving the alcohol scaffold.

Chemical Structure & Reactivity Analysis

-

Substrate: this compound

-

Molecular Weight: ~290.14 g/mol

-

Key Features:

-

Steric Bulk: The adjacent isopropyl group (from the 3-methylbutane backbone) protects the benzylic center, reducing the rate of nucleophilic attack.

-

Electronic Effect: The p-iodo substituent is electron-withdrawing (inductive), slightly destabilizing the carbocation intermediate required for S_N1-type dehydration, yet the benzylic resonance stabilizes it.

-

Reaction Pathway Visualization

The following diagram illustrates the bifurcation of reactivity based on the oxidant choice.

Figure 1: Divergent oxidation pathways controlled by reagent selection. Pathway A leads to skeletal degradation; Pathway B functionalizes the iodine atom.

Detailed Protocols

Protocol A: Oxidative Cleavage (Metabolic Stress Test)

Objective: To cleave the C-C bond between the benzylic carbon and the isopropyl group, simulating aggressive oxidative metabolism or environmental degradation. Mechanism: Acid-catalyzed dehydration followed by oxidative cleavage of the resulting alkene.

Reagents:

-

Chromium(VI) Oxide (CrO

) or Potassium Permanganate (KMnO -

Solvent: Acetic Acid (AcOH) or Aqueous H

SO -

Temperature: 60°C – 80°C

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol (290 mg) of the substrate in 5 mL of Glacial Acetic Acid.

-

Activation: Add 0.1 mL of conc. H

SO -

Oxidation:

-

Option 1 (Chromium): Slowly add 3.0 mmol (300 mg) of CrO

dissolved in minimal water/acetic acid. -

Option 2 (Permanganate - Greener): Add 4.0 mmol KMnO

portion-wise.

-

-

Reaction: Heat to 80°C for 2-4 hours. The solution will change color (Orange

Green for Cr; Purple -

Workup: Quench with isopropanol (to destroy excess oxidant). Dilute with water and extract with Ethyl Acetate.

-

Analysis: The major product is typically 4-Iodoacetophenone . Analyze via GC-MS or

H NMR (look for methyl ketone singlet

Critical Insight: Direct oxidation of tertiary alcohols without dehydration is kinetically extremely slow. The acid catalyst is essential to form the alkene, which is the true substrate for cleavage [1].

Protocol B: Hypervalent Iodine Synthesis (I(III) Reagent Generation)

Objective: To oxidize the iodine atom to the I(III) state (iodine diacetate or similar) without affecting the tertiary alcohol or carbon skeleton. Application: Creating a "masked" oxidant or a precursor for cross-coupling reactions.

Reagents:

-

m-Chloroperbenzoic acid (mCPBA) (77% max) or Oxone®

-

Solvent: Dichloromethane (DCM) or Acetonitrile/Water

-

Additives: p-Toluenesulfonic acid (TsOH) (accelerant)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of substrate in 10 mL of DCM.

-

Oxidant Addition: Add 1.1 mmol of mCPBA portion-wise at 0°C.

-

Mechanistic Note: The tertiary alcohol is inert to mCPBA under these conditions. The electron-rich iodine is the primary nucleophile attacking the peracid oxygen.

-

-

Stabilization: Add 1.0 mmol of TsOH or Acetic Acid. This stabilizes the resulting I(III) species as the tosylate or acetate salt (e.g., Ar-I(OH)OTs).

-

Reaction: Stir at Room Temperature for 12 hours.

-

Isolation:

-

Do NOT use standard sulfite quench (reduces I(III) back to I).

-

Wash with cold saturated NaHCO

to remove m-chlorobenzoic acid byproduct. -

Precipitate the product with diethyl ether or hexane.

-

-

Product: The resulting species is a [Hydroxy(tosyloxy)iodo]arene derivative.

Safety Warning: Hypervalent iodine compounds can be shock-sensitive and explosive when dry. Handle small scales (<500 mg) initially behind a blast shield [2].

Comparative Data Summary

| Feature | Protocol A (Cleavage) | Protocol B (I-Oxidation) |

| Primary Oxidant | KMnO | mCPBA / Oxone |

| Reaction Center | C2-C3 Bond (Carbon Skeleton) | Iodine Atom (Substituent) |

| Key Intermediate | Alkene (via dehydration) | Iodoso / Iodonium species |

| Major Product | 4-Iodoacetophenone | Ar-I(OAc) |

| Utility | Structure Proof / Metabolite ID | Reagent Synthesis / Late-stage Functionalization |

| Conditions | Acidic, High Heat (80°C) | Neutral/Mild Acidic, RT or 0°C |

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

-

Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons.

-

Yakura, T., et al. (2014).[1] "A 2-Iodobenzamide Catalyst for Oxidation of Alcohols". Asian Journal of Organic Chemistry, 3(4), 421-424.[1] (Demonstrates the stability and reactivity of iodo-arene catalysts).

- Togo, H., & Katohgi, M. (2001). "Synthetic uses of organohypervalent iodine compounds through radical pathways". Synlett, 2001(05), 0565-0581. (Protocols for I(III)

Sources

Troubleshooting & Optimization

Purification challenges of "2-(4-Iodophenyl)-3-methylbutan-2-ol"

Technical Support Center: Purification of 2-(4-Iodophenyl)-3-methylbutan-2-ol

Case ID: #PUR-IO-042 Subject: Troubleshooting Isolation, Stability, and Purity of Sterically Hindered Benzylic Alcohols Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The purification of This compound presents a convergence of three distinct chemical challenges:

-

Benzylic Lability: The hydroxyl group is attached to a carbon that is both tertiary and benzylic. This creates a "perfect storm" for acid-catalyzed dehydration (E1 elimination), as the resulting carbocation is stabilized by both resonance (phenyl ring) and hyperconjugation (isopropyl and methyl groups).

-

Steric Strain: The adjacent isopropyl group (at C3) creates significant steric bulk, inhibiting easy crystallization and accelerating elimination to relieve strain.

-

Halogen Sensitivity: The para-iodide moiety is photosensitive and prone to oxidative degradation or palladium scavenging if not handled correctly.

This guide moves beyond standard protocols to address the specific mechanistic failures researchers encounter with this scaffold.

Module 1: The Dehydration Trap (Yield Loss)

User Report: "My crude NMR shows the product, but after silica column chromatography, I see a new set of alkene peaks (vinyl protons) and my yield dropped by 40%."

Expert Analysis: You are witnessing acid-catalyzed dehydration on the silica surface. Standard silica gel is slightly acidic (pH ~5-6). For a tertiary benzylic alcohol, this is sufficient to protonate the hydroxyl group. The bulky isopropyl group forces the molecule to adopt a conformation that favors the elimination of water to form the thermodynamically stable conjugated alkene (Zaitsev product).

The Mechanism of Failure:

-

Protonation: Acidic sites on silica protonate the -OH.

-

Ionization: Loss of water is rapid due to the formation of a stable tertiary benzylic carbocation.

-

Elimination: A proton is removed from the adjacent carbon (likely the methyl or isopropyl methine) to form the alkene.

Action Plan: The "Buffered" Purification Protocol

-

Step 1: Quench Correctly. Never use strong acids (HCl) to quench the Grignard reaction used to make this. Use saturated aqueous Ammonium Chloride (

) at -

Step 2: Deactivate Your Silica. You must neutralize the acidic sites on your stationary phase.

-

Protocol: Slurry your silica gel in Hexanes containing 1% Triethylamine (Et3N) . Run this solvent system through the column before loading your sample. This caps the acidic silanol groups.

-

-

Step 3: Elution. Use an eluent containing 0.5% Et3N (e.g., Hexane:EtOAc + 0.5% Et3N).

-

Alternative: If degradation persists, switch to Neutral Alumina (Grade III) . Alumina is far less acidic than silica.

Module 2: The "Sticky Oil" Syndrome (Crystallization)[1]

User Report: "The compound is a thick yellow oil that refuses to crystallize, even though similar analogs are solids."

Expert Analysis: The "3-methyl" (isopropyl) group introduces rotational freedom and steric bulk that disrupts crystal packing. Furthermore, trace impurities—specifically unreacted ketone (4'-iodo-isobutyrophenone) or magnesium salts—act as "crystal poisons."

Troubleshooting Guide:

| Impurity Type | Diagnostic (1H NMR) | Removal Strategy |

| Unreacted Ketone | Doublet near 7.8 ppm (Ar-H ortho to C=O) | Derivatization: Treat crude with Girard's Reagent T (water-soluble hydrazine) to make the ketone water-soluble, then wash away. |

| Magnesium Salts | Broad peaks, shifting OH signal | Chelation Wash: Wash organic layer with 10% Sodium Potassium Tartrate (Rochelle's Salt) for 2 hours. This solubilizes Mg salts better than acid. |

| Alkene Byproduct | Olefinic protons (5.0 - 6.5 ppm) | Silver Nitrate Silica: Run a small column using 10% AgNO3-impregnated silica. The silver complexes the alkene, retaining it, while the alcohol elutes. |

Crystallization Protocol:

-

Dissolve the oil in a minimum amount of warm Pentane (or Hexane).

-

Add Diethyl Ether dropwise until the solution is clear.

-

Cool slowly to

(freezer) over 24 hours. -

Expert Tip: If it oils out again, scratch the glass surface with a glass rod to induce nucleation, or use a seed crystal from a crude batch.

Module 3: Iodine Instability (Discoloration)

User Report: "The product turns pink/purple after sitting on the bench for a day."

Expert Analysis:

The C-I bond is weak (~57 kcal/mol). Exposure to ambient UV light causes homolytic cleavage, generating an aryl radical and iodine radical (

Stability Protocol:

-

Storage: Store under Argon/Nitrogen in amber vials wrapped in aluminum foil.

-

Rescue: If the product is pink, dissolve in ether and wash with 10% Sodium Thiosulfate (

) . This reduces -

Reaction Precaution: If this molecule is an intermediate for a Palladium coupling (Suzuki/Heck), ensure no Pd residues remain, as they can catalyze deiodination. Use a metal scavenger (e.g., QuadraPure™ TU) if necessary.

Visualizing the Pathway

The following diagram illustrates the critical decision points in the purification workflow to avoid the dehydration pitfall.

Figure 1: Decision tree for the purification of acid-sensitive tertiary benzylic alcohols. Note the critical branch point at chromatography selection.

FAQ: Frequently Asked Questions

Q1: Can I distill this compound?

A: Not recommended. The boiling point of an aryl iodide with this molecular weight (~290 g/mol ) is high (

Q2: Why does the NMR show a complex multiplet for the isopropyl methyls? A: The isopropyl group is adjacent to a chiral center (the tertiary alcohol carbon). This makes the two methyl groups of the isopropyl moiety diastereotopic . They are chemically non-equivalent and will appear as two distinct doublets (or a complex overlapping multiplet) rather than a single doublet. This is a sign of purity, not degradation.

Q3: Is the iodine atom stable to the Grignard formation?

A: If you synthesized this by adding Isopropylmagnesium Chloride to 4-iodoacetophenone, the iodine is generally stable at low temperatures (

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for Rochelle's salt workup and tertiary alcohol handling).

-

Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic insight into E1 elimination of benzylic substrates).

-

Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Protocols for deactivating silica gel).

-

BenchChem Technical Support. Work-up procedures to remove impurities from Benzylic Alcohols. (General troubleshooting for benzylic systems).

Optimizing reaction conditions for "2-(4-Iodophenyl)-3-methylbutan-2-ol" synthesis

Executive Summary & Core Challenge

The synthesis of 2-(4-iodophenyl)-3-methylbutan-2-ol presents a classic chemoselectivity paradox in organometallic chemistry. The target molecule contains a tertiary alcohol formed from a hindered ketone (3-methyl-2-butanone) and an aryl ring bearing an iodine atom.

The Critical Failure Points:

-

Iodine Scrambling: Traditional Grignard formation (Mg turnings) or Lithium-Halogen exchange often leads to "Wurtz-type" coupling or loss of the iodine substituent via over-exchange.

-

Enolization vs. Addition: The electrophile, 3-methyl-2-butanone, has acidic

-protons and significant steric bulk (isopropyl group). Basic organometallics may act as bases (enolization) rather than nucleophiles, drastically reducing yield. -

Dehydration: The product is a tertiary benzylic alcohol .[1] These are exceptionally prone to E1 elimination under acidic workup conditions, yielding the styrenyl alkene.

This guide details a Knochel-Hauser Exchange protocol to solve issue #1, an Organocerium (Imamoto) modification for issue #2, and a Buffered Workup for issue #3.

Reaction Pathway Visualization

The following diagram outlines the optimized "Turbo Grignard" pathway, contrasting it with common failure modes.

Caption: Optimized Knochel-Hauser pathway (Green) vs. common thermal and acidic failure modes (Red/Yellow).

Optimized Experimental Protocols

Module A: Preparation of the Reagent (The "Turbo" Route)

Goal: Generate 4-iodophenylmagnesium chloride without touching the second iodine.

Why this works: The Turbo Grignard (

| Parameter | Specification | Reason |

| Substrate | 1,4-Diiodobenzene (1.0 equiv) | Starting material.[2] |

| Reagent | Commercially available (approx. 1.3 M in THF). The LiCl breaks up aggregates, increasing reactivity.[3] | |

| Solvent | Anhydrous THF | Essential for stability of the Turbo Grignard complex. |

| Temp | Optimal window. Above |

Step-by-Step:

-

Charge a flame-dried flask (Ar atmosphere) with 1,4-diiodobenzene and THF (

concentration). -

Cool solution to

. -

Add

dropwise over 10 minutes. -

Stir at

for 30–60 minutes.-

QC Check: Aliquot 0.1 mL, quench with

, and check NMR/GCMS. You should see >95% conversion to 1-iodo-4-deuterobenzene.

-

Module B: Nucleophilic Addition (The Cerium Option)

Goal: Overcome steric hindrance of the isopropyl ketone.

The Problem: 3-methyl-2-butanone is sterically bulky. The Grignard reagent is basic.[4][5] If you observe low yields (recovered starting material), the Grignard is acting as a base (enolizing the ketone). The Fix: Transmetalate to Cerium (Organocerium) to increase nucleophilicity and decrease basicity (Imamoto conditions).

Protocol:

-

Optional (Recommended for Scale-up): In a separate flask, dry

( -

Cannulate the cold Grignard solution (from Module A) into the

slurry at -

Add 3-methyl-2-butanone (

equiv) dropwise at -

Allow to warm slowly to

over 2 hours.

Troubleshooting & FAQs

Q1: I lost the iodine atom on the aromatic ring. The product is just 2-phenyl-3-methylbutan-2-ol. Why?

Diagnosis: Over-exchange or "Halogen Scrambling." Root Cause:

-

Temperature too high: If the exchange is performed >

, the equilibrium shifts. -

Wrong Reagent: Using

(Lithium-Halogen exchange) is too aggressive and often results in di-lithiation or scrambling. Solution: Adhere strictly to

Q2: The reaction mixture turned into a gel/solid during the ketone addition.

Diagnosis: Aggregation of Magnesium alkoxides.

Solution: This is common in non-polar solvents. Ensure you are using THF . If viscosity is too high, dilute with additional anhydrous THF. The LiCl in the Turbo Grignard usually prevents this, but high concentrations (

Q3: My yield is low, and I see a lot of unreacted ketone, but the Grignard was consumed.

Diagnosis: Enolization. Mechanism: The Grignard reagent abstracted an alpha-proton from 3-methyl-2-butanone (acting as a base) instead of attacking the carbonyl. Upon workup, the enolate turns back into the starting ketone.[6] Solution: Use the Cerium Chloride (Module B) protocol. Organocerium reagents are less basic and highly nucleophilic, specifically solving this problem for hindered ketones.

Q4: After column chromatography, my product contains an alkene (styrene derivative).

Diagnosis: Acid-catalyzed Dehydration.

Mechanism: Tertiary benzylic alcohols are extremely sensitive. Silica gel is slightly acidic (

-

Quench: Use saturated

(mild), not -

Purification: Pre-treat your silica gel column with 1% Triethylamine (

) in hexanes to neutralize acidic sites. -

Alternative: Avoid heat during rotary evaporation (keep bath

).

References

-

Knochel, P., et al. (2003).[7][8][9] "Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition. Describes the foundational use of

. -

Imamoto, T., et al. (1989). "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society. Establishes the suppression of enolization using Organocerium.

-

Krasovskiy, A., & Knochel, P. (2004).[6][7] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie. Further optimization of the Turbo Grignard conditions.

Sources

- 1. US4155945A - Continuous process for dehydration of tertiary butyl alcohol - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Selective Metalation and Additions [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. princeton.edu [princeton.edu]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Support Hub: Synthesis of 2-(4-Iodophenyl)-3-methylbutan-2-ol

Document ID: TS-SYN-2024-04I Status: Active Department: Advanced Organic Synthesis Support Target Molecule: 2-(4-Iodophenyl)-3-methylbutan-2-ol (CAS: N/A - Custom Analog)

Executive Summary & Chemical Profile[1]

User Advisory: You are attempting to synthesize a sterically crowded tertiary benzylic alcohol containing a reactive aryl iodide. This molecule presents two competing failure modes that standard textbook protocols will not address:

-

The "Iodine Dance": Using standard magnesium turnings to generate the Grignard reagent from 1-bromo-4-iodobenzene or 1,4-diiodobenzene will result in a mixture of polymerized byproducts due to the lability of the C-I bond.

-

Beta-Hydride Reduction: Attempting to add an isopropyl nucleophile to 4-iodoacetophenone often yields the reduced secondary alcohol (1-(4-iodophenyl)ethanol) rather than your target, due to the high basicity and steric bulk of the isopropyl group.

This guide provides two field-validated routes designed to bypass these specific pitfalls.

Route Selection Strategy

Before beginning, assess your available starting materials.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability.

Protocol A: The Knochel Turbo-Grignard Exchange (Recommended)

Concept: Instead of reacting magnesium metal directly with the aryl halide (which risks scrambling the iodine), we use isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) to perform a selective Iodine-Magnesium exchange at low temperature.[1]

Reaction:

1,4-Diiodobenzene + i-PrMgCl·LiCl

Step-by-Step Methodology

-

Reagent Preparation:

-

Flame-dry a 3-neck round bottom flask under Argon.

-

Charge with 1,4-diiodobenzene (1.0 equiv) and anhydrous THF (0.5 M concentration).

-

Cool the solution to -40°C (dry ice/acetonitrile bath) or -78°C (dry ice/acetone). Note: -40°C is often sufficient for Turbo Grignard, but -78°C guarantees iodine retention.

-

-

The Exchange (Critical Step):

-

Add i-PrMgCl[1][2][3]·LiCl (1.05 equiv, commercially available as ~1.3M in THF) dropwise.

-

Stir for 30-45 minutes.

-

QC Check: Aliquot 0.1 mL, quench with water, and run GC-MS. You should see Iodobenzene (from the quenched Grignard) and minimal 1,4-diiodobenzene. If you see benzene, you have over-exchanged (temperature too high).

-

-

Electrophile Addition:

-

Add 3-methylbutan-2-one (1.1 equiv) dropwise at -78°C.

-

Allow the reaction to warm slowly to 0°C over 2 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous NH₄Cl .

-

Warning: Do NOT use HCl. Tertiary benzylic alcohols dehydrate instantly in acidic media.

-

Troubleshooting Route A

| Symptom | Probable Cause | Corrective Action |

| Low Yield / Recovery of SM | Exchange was too slow or incomplete. | Ensure you are using Turbo Grignard (with LiCl).[4][5] Standard i-PrMgCl is too slow at -78°C. |

| Loss of Iodine (Product is phenyl analog) | Over-exchange (Double Grignard). | Strictly control temp at -40°C or lower. Do not use excess Mg reagent. |

| Wurtz Coupling Dimers | Temperature spike during addition.[6] | Add the Grignard reagent slowly down the side of the flask to pre-cool it. |

Protocol B: The Organocerium (Imamoto) Route

Concept: If you must start with 4'-iodoacetophenone, adding an isopropyl nucleophile is difficult because the isopropyl group acts as a base, causing enolization, or a reducing agent (hydride transfer). Cerium(III) chloride increases the oxophilicity of the carbonyl and suppresses basicity.

Reaction:

i-PrMgCl + CeCl

Step-by-Step Methodology

-

Drying the Cerium Source (The Failure Point):

-

Commercially available CeCl

·7H -

Heat CeCl

·7H -

Visual Cue: The powder should turn from clumpy/white to a fine, free-flowing powder. If it stays clumpy, it is wet and will kill your Grignard.

-

-

Reagent Formation:

-

Suspend the dried CeCl

(1.5 equiv) in anhydrous THF. Stir at RT for 2 hours to form a slurry. -

Cool to -78°C .[7]

-

Add Isopropylmagnesium chloride (1.5 equiv) dropwise. Stir for 1 hour to form the organocerium species.

-

-

Addition:

-

Add 4'-iodoacetophenone (1.0 equiv) dissolved in THF dropwise.

-

Stir at -78°C for 2 hours, then warm to 0°C.

-

-

Workup:

-

Quench with dilute acetic acid or NH₄Cl. Filter through Celite to remove cerium salts (which form a thick emulsion).

-

Mechanistic Visualization: Why Turbo Grignard?

The following diagram illustrates why the LiCl-complexed reagent is necessary for the success of Route A.

Figure 2: The lithium chloride in the Turbo Grignard breaks up polymeric magnesium aggregates, increasing the kinetic basicity of the reagent and allowing exchange at temperatures low enough to preserve the iodine substituent.

FAQ: Common Experimental Issues

Q: My product shows an alkene peak in the NMR (vinyl protons around 5.0-6.0 ppm). What happened? A: You likely dehydrated the alcohol during workup. Tertiary benzylic alcohols are exceptionally acid-sensitive.

-

Fix: Ensure your quench is pH neutral (NH₄Cl). Do not use silica gel for purification if it is acidic; neutralize your silica column with 1% Triethylamine before loading your sample.

Q: I tried Route B without Cerium and got a secondary alcohol. Why? A: This is the "Grignard Reduction" effect. The isopropyl group has beta-hydrogens. In sterically hindered ketones, the Grignard reagent acts as a hydride donor (similar to LiAlH₄) rather than a carbon nucleophile. The Cerium reagent is non-basic and forces the nucleophilic addition.

Q: Can I use 4-iodophenyl lithium instead? A: Lithium-Halogen exchange is much faster than Magnesium-Halogen exchange (seconds vs minutes). It is harder to control. If you use t-BuLi on 1,4-diiodobenzene, you risk dilithiation (replacing both iodines). The Grignard route is more chemoselective.

References

-

Knochel, P., et al. (2004).[1][7] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

-

Imamoto, T., et al. (1984). "Organocerium reagents. Nucleophilic addition to easily enolizable ketones."[8] Tetrahedron Letters.

- Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie. (Definitive paper on Turbo Grignard kinetics).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of Grignard reduction vs addition).

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Isopropylmagnesium chloride-promoted unilateral addition of Grignard reagents to β-diketones: one-pot syntheses of β-tertiary hydroxyl ketones or 3-substituted cyclic-2-enones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. princeton.edu [princeton.edu]

- 8. semanticscholar.org [semanticscholar.org]

Validation & Comparative

A Comparative Guide for Synthetic Strategy: 2-(4-Iodophenyl)-3-methylbutan-2-ol vs. 2-(4-Bromophenyl)-3-methylbutan-2-ol

For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Aryl halides, in particular, are foundational precursors for constructing complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of two structurally similar tertiary alcohols, 2-(4-Iodophenyl)-3-methylbutan-2-ol and 2-(4-Bromophenyl)-3-methylbutan-2-ol, to inform strategic selection in your research endeavors.

Molecular Overview and Physicochemical Properties

At a glance, the two compounds are nearly identical, differing only by the halogen atom (Iodine vs. Bromine) at the para-position of the phenyl ring. This seemingly minor substitution, however, has significant consequences for their chemical behavior and synthetic utility. The bulky 3-methylbutan-2-ol (tert-amyl alcohol) moiety imparts steric hindrance and influences solubility, making these compounds useful for creating specific three-dimensional structures.

A summary of their fundamental physicochemical properties is presented below. While specific experimental data for these exact compounds is sparse in publicly available literature, properties can be reliably estimated based on their constituent parts and well-understood chemical principles.

Table 1: Comparison of Physicochemical Properties

| Property | This compound | 2-(4-Bromophenyl)-3-methylbutan-2-ol | Rationale for Significance |

| Molecular Formula | C₁₁H₁₅IO | C₁₁H₁₅BrO | Affects stoichiometry, molecular weight calculations, and analytical characterization. |

| Molecular Weight | 306.14 g/mol | 259.14 g/mol | The iodo-compound is significantly heavier, impacting reagent mass calculations. |

| C-X Bond Energy | ~220 kJ/mol (C-I) | ~280 kJ/mol (C-Br) | A weaker C-I bond leads to higher reactivity in reactions involving C-X bond cleavage. |

| Polarizability | Higher | Lower | The larger, more diffuse electron cloud of iodine makes it more polarizable, influencing intermolecular interactions and reactivity. |